1-Cyclopentenylacetonitrile

Catalog No.
S774093
CAS No.
22734-04-9
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentenylacetonitrile

CAS Number

22734-04-9

Product Name

1-Cyclopentenylacetonitrile

IUPAC Name

2-(cyclopenten-1-yl)acetonitrile

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h3H,1-2,4-5H2

InChI Key

LEWVRAMNXUWSFL-UHFFFAOYSA-N

SMILES

C1CC=C(C1)CC#N

Canonical SMILES

C1CC=C(C1)CC#N

1-Cyclopentenylacetonitrile is an organic compound with the chemical formula C7H9NC_7H_9N. It features a cyclopentene ring and a nitrile functional group, making it a versatile building block in organic synthesis. The IUPAC name for this compound is 2-(cyclopent-1-en-1-yl)acetonitrile, and it has a molecular weight of approximately 107.15 g/mol. The structure includes a five-membered ring and a cyano group, contributing to its reactivity and potential applications in various

Organic Synthesis

-Cyclopentenylacetonitrile is a versatile building block in organic synthesis, particularly for the construction of complex molecules containing cyclopentene and nitrile functionalities. Its reactive double bond and the presence of a nitrogen atom allow it to participate in various reactions, including:

  • Diels-Alder reactions: 1-Cyclopentenylacetonitrile can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered cyclic compounds. This reaction is valuable for constructing ring systems with diverse substitution patterns.
  • Cycloadditions: Beyond Diels-Alder reactions, 1-Cyclopentenylacetonitrile can participate in other cycloadditions with various reagents, leading to the formation of complex ring systems.
  • Nucleophilic additions: The nitrile group in 1-Cyclopentenylacetonitrile can act as an electrophile, susceptible to nucleophilic attack from various reagents. This allows for the introduction of diverse functional groups at the alpha position of the nitrile, further expanding the molecule's versatility.

Medicinal Chemistry

Due to its unique chemical structure, 1-Cyclopentenylacetonitrile has been explored in the field of medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential for:

  • Antimicrobial activity: Research suggests that 1-Cyclopentenylacetonitrile derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains.
  • Anticancer activity: Studies have explored the potential of 1-Cyclopentenylacetonitrile derivatives as anticancer agents, with some showing promising cytotoxicity against specific cancer cell lines.

  • Diels-Alder Reactions: It can act as a dienophile, reacting with dienes to form six-membered cyclic compounds, which are significant in the synthesis of complex organic molecules.
  • Oxidation: This compound can be oxidized to yield various products, including carboxylic acids or amides, depending on the reaction conditions and reagents used.
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups into the molecule.

The synthesis of 1-cyclopentenylacetonitrile can be achieved through various methods:

  • Diels-Alder Reaction: This method involves the reaction of cyclopentadiene with an appropriate acetylenic compound to form 1-cyclopentenylacetonitrile as a product.
  • Nitrilation: The compound can also be synthesized by nitrilation of cyclopentene derivatives using suitable nitrating agents under controlled conditions.
  • Commercial Availability: 1-Cyclopentenylacetonitrile is available for purchase from chemical suppliers, which indicates its established synthetic routes and demand in research applications.

1-Cyclopentenylacetonitrile is utilized in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules, especially those containing cyclopentene and nitrile functionalities.
  • Medicinal Chemistry: Due to its unique structural features, it has potential applications in the development of new pharmaceuticals .
  • Material Science: The compound may also find applications in creating novel materials due to its reactive nature.

Several compounds share structural similarities with 1-cyclopentenylacetonitrile:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(cyclopent-1-en-1-yl)acetateContains an ester functional group instead of a nitrileUseful in esterification reactions
Ethyl 2-(cyclopent-1-en-1-yl)acetateSimilar structure but with an ethyl ester groupVariation in reactivity due to different alkyl groups
Cyclopent-1-en-1-ylacetic acidCorresponding carboxylic acidOffers different reactivity profiles compared to nitriles
2-(Cyclopent-1-en-1-yl)propanenitrileContains a propanenitrile structureDifferent chain length affects physical properties

Uniqueness

1-Cyclopentenylacetonitrile is unique due to its combination of a cyclopentene ring and a nitrile group, which imparts distinct chemical properties. This combination enhances its reactivity and applicability in organic synthesis compared to similar compounds that may lack one of these functional groups.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22734-04-9

Wikipedia

Cyclopent-1-ene-1-acetonitrile

Dates

Modify: 2023-08-15

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